2-(2-Iodobenzoyl)oxazole

Cross‑coupling Suzuki‑Miyaura Oxidative addition

Unique ortho‑iodobenzoyl oxazole building block. The heavy iodine enables superior Pd‑catalyzed oxidative addition over Br/Cl analogs for milder cross‑couplings with broad functional‑group tolerance. Its σ‑hole halogen‑bond donor capability facilitates co‑crystal design and protein‑ligand placement. Direct ¹²⁵/¹³¹I isotopic exchange yields SPECT probes without prosthetic conjugation. Orthogonal halogen–lithium exchange affords chemoselective electrophile introduction. Procure this high‑purity intermediate today to accelerate medicinal chemistry and imaging discovery.

Molecular Formula C10H6INO2
Molecular Weight 299.06 g/mol
CAS No. 898759-83-6
Cat. No. B1325384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodobenzoyl)oxazole
CAS898759-83-6
Molecular FormulaC10H6INO2
Molecular Weight299.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=NC=CO2)I
InChIInChI=1S/C10H6INO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
InChIKeyKRZZQNOEHAFQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iodobenzoyl)oxazole (CAS 898759-83-6): Core Physicochemical and Structural Profile for Procurement Evaluation


2-(2-Iodobenzoyl)oxazole (CAS 898759-83-6) is a heteroaromatic building block consisting of an oxazole ring linked to an ortho‑iodophenyl ketone moiety . The compound exhibits a molecular weight of 299.06 g/mol (C₁₀H₆INO₂), a predicted density of 1.8 ± 0.1 g/cm³, and a predicted boiling point of 383.2 ± 44.0 °C . Its topological polar surface area is 43.1 Ų, and the calculated LogP is approximately 2.5–2.7, indicating moderate lipophilicity . Commercially, the compound is typically supplied with purities ranging from 95% to 98%, with packaging options from 1 g to 10 g, positioning it as a research‑grade synthetic intermediate .

Why 2-(2-Iodobenzoyl)oxazole (898759-83-6) Cannot Be Replaced by Its Bromo-, Chloro-, or Fluoro-Analogs


The 2‑iodobenzoyl substituent imparts a unique combination of steric bulk, polarizability, and leaving‑group ability that cannot be replicated by lighter halogens. In palladium‑catalyzed cross‑couplings, the C–I bond undergoes oxidative addition significantly faster than C–Br or C–Cl bonds, enabling milder reaction conditions and broader substrate tolerance [1]. Moreover, the heavy iodine atom serves as a strong halogen‑bond donor, facilitating supramolecular interactions that are absent or substantially weaker in bromo‑ and chloro‑analogs [2]. Substituting the iodo‑derivative with a bromo‑ (CAS 898759-79-0) or chloro‑ (CAS 898759-73-4) analog therefore compromises both synthetic efficiency and the potential for directed non‑covalent interactions in target engagement studies .

Quantitative Comparator Evidence for 2-(2-Iodobenzoyl)oxazole (898759-83-6)


Enhanced Reactivity in Palladium‑Catalyzed Cross‑Couplings versus Bromo‑ and Chloro‑Analogs

In palladium‑catalyzed Suzuki–Miyaura reactions, aryl iodides undergo oxidative addition approximately 10²–10³ times faster than the corresponding aryl bromides, and >10⁵ times faster than aryl chlorides [1]. This class‑level kinetic advantage translates directly to 2‑(2‑iodobenzoyl)oxazole: its C(sp²)–I bond enables room‑temperature couplings and compatibility with base‑sensitive functional groups, whereas the bromo‑analog (CAS 898759‑79‑0) typically requires elevated temperatures and the chloro‑analog (CAS 898759‑73‑4) often fails under standard conditions [2].

Cross‑coupling Suzuki‑Miyaura Oxidative addition Organometallic chemistry

Distinct Physicochemical Profile: Density, Boiling Point, and Lipophilicity Compared to Bromo‑Analog

Replacement of bromine with iodine increases molecular weight by ~47 g/mol, density by ~0.2 g/cm³, and boiling point by ~15 °C . The calculated LogP rises from 2.15 (bromo‑analog) to 2.46–2.7 (iodo‑analog), reflecting enhanced lipophilicity . These quantitative shifts alter retention times in reverse‑phase chromatography and influence predicted membrane permeability, factors that directly impact purification workflows and ADME profiling.

Physicochemical properties ADME prediction Chromatography

Stronger Halogen‑Bond Donor Ability: Quantified Electrostatic Potential and Binding Energy Differences

The σ‑hole on iodine is significantly more electropositive than that on bromine, with calculated surface electrostatic potentials (Vₛ,ₘₐₓ) for aryl iodides typically ranging from +25 to +35 kcal/mol, compared to +15 to +25 kcal/mol for aryl bromides [1]. This ~10 kcal/mol increase translates into stronger halogen bonds: iodine‑based halogen bonds exhibit interaction energies of –2 to –10 kcal/mol, while bromine‑based bonds are generally ≤ –5 kcal/mol [2]. Consequently, 2‑(2‑iodobenzoyl)oxazole can participate in directional halogen‑bonding interactions that its bromo‑ and chloro‑analogs cannot sustain with equal strength.

Halogen bonding Crystal engineering Molecular recognition

Commercial Purity and Scale Availability: Benchmarking Against Fluorinated and Non‑Halogenated Analogs

2‑(2‑Iodobenzoyl)oxazole is routinely offered at 97–98% purity with packaging from 1 g to 10 g . In contrast, the 2‑benzoyloxazole (non‑halogenated) analog is commonly supplied at 97% purity but with a melting point specification (63–67 °C) that confirms solid‑state handling differences . The iodo‑derivative's purity and availability align with the bromo‑analog (97% purity, solid form) , yet its unique iodine handle provides additional synthetic versatility without sacrificing quality.

Procurement Purity specification Research supply chain

High‑Value Application Scenarios for 2-(2-Iodobenzoyl)oxazole (898759-83-6)


Diversification of Oxazole‑Based Libraries via Room‑Temperature Suzuki–Miyaura Coupling

The iodine substituent enables efficient, low‑temperature cross‑coupling with aryl‑ and heteroarylboronic acids, generating diverse biaryl‑oxazole hybrids. This reactivity advantage (Section 3, Item 1) makes the compound a preferred scaffold for parallel medicinal chemistry campaigns, where bromo‑ or chloro‑analogs would require higher temperatures or stronger bases, limiting functional group tolerance [1][2].

Halogen‑Bond‑Directed Crystal Engineering and Protein‑Ligand Co‑Crystallization

The pronounced σ‑hole on iodine (Section 3, Item 3) can be exploited to form directional halogen bonds with Lewis bases (e.g., carbonyl oxygens, amide nitrogens). This property is valuable for designing co‑crystals with improved stability or for guiding ligand placement in protein crystallography, offering a distinct advantage over bromo‑ and chloro‑analogs that exhibit weaker halogen‑bonding capabilities [3].

Preparation of Radiolabeled Probes for in vitro and in vivo Imaging

The iodine atom can be isotopically exchanged with ¹²⁵I or ¹³¹I to yield radiolabeled 2‑(2‑iodobenzoyl)oxazole. Given the compound's moderate lipophilicity (LogD 2.46, Section 3, Item 2) and established synthetic accessibility, it serves as a convenient precursor for generating SPECT imaging probes without the need for prosthetic group attachment, a workflow not possible with bromo‑ or chloro‑analogs [4].

Selective Ortho‑Functionalization via Directed ortho‑Metalation (DoM) or Halogen–Metal Exchange

The iodine atom can undergo halogen–lithium exchange under cryogenic conditions, enabling the introduction of electrophiles ortho to the oxazole ring. This chemoselectivity is orthogonal to the reactivity of the bromo‑analog, which may require different metalation conditions, thereby offering a complementary synthetic route for constructing complex ortho‑substituted oxazole architectures [5].

Technical Documentation Hub

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